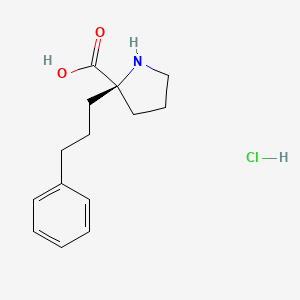

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Nomenclature and Chemical Classification

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits systematic nomenclature that reflects its complex stereochemical and structural features. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, indicating the absolute configuration at the second carbon of the pyrrolidine ring. Alternative nomenclature includes (R)-alpha-(3-phenyl-propyl)-proline hydrochloride and (2R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, demonstrating the relationship to proline while emphasizing the stereochemical designation.

The molecular formula C₁₄H₂₀ClNO₂ encompasses a molecular weight of 269.77 grams per mole, establishing its position within the class of medium-sized organic molecules. The compound's Chemical Abstracts Service number 1217792-29-4 provides unique identification within chemical databases and literature. The molecular structure incorporates several key functional groups: a pyrrolidine ring system, a carboxylic acid moiety, a phenyl group, and a three-carbon alkyl chain connecting these elements.

Chemical classification places this compound within multiple overlapping categories that reflect its diverse structural features. Primarily, it belongs to the class of proline analogues, which are defined as chemical structures that mimic proline while introducing modifications to specific molecular features. The compound simultaneously functions as a heterocyclic amino acid derivative, incorporating the five-membered pyrrolidine ring characteristic of proline-based structures. Additionally, its classification extends to chiral building blocks due to the defined stereochemistry at the pyrrolidine carbon center, making it valuable for asymmetric synthesis applications.

The stereochemical designation (R) indicates the absolute configuration determined by the Cahn-Ingold-Prelog priority rules, establishing the spatial arrangement of substituents around the chiral center. This stereochemical specificity distinguishes it from its (S)-enantiomer, which carries the Chemical Abstracts Service number 1049728-45-1 and exhibits different biological and chemical properties. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free acid form, facilitating its use in various research applications and synthetic procedures.

Historical Context in Proline Analogue Chemistry

The development of proline analogues emerged from fundamental research into amino acid chemistry that began in the early twentieth century. Proline itself was first isolated in 1900 by Richard Willstätter during studies of N-methylproline, followed by Emil Fischer's isolation from casein and synthesis from phthalimide propylmalonic ester in 1901. This foundational work established proline as unique among the canonical amino acids due to its secondary amine structure and conformational constraints imposed by the pyrrolidine ring system.

The evolution toward synthetic proline analogues gained momentum as researchers recognized the distinctive role of proline in protein structure and function. Unlike other amino acids that present modified side chains, proline represents a modified backbone structure, creating unique opportunities for molecular design and engineering. The systematic exploration of proline analogues began with simple modifications such as hydroxylation and methylation, gradually expanding to include more complex structural variations that could modulate biological activity and physicochemical properties.

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride represents a more recent advancement in this field, incorporating an extended aromatic side chain that significantly alters the compound's properties compared to natural proline. The development of such compounds reflects advances in synthetic methodology and a deeper understanding of structure-activity relationships in amino acid chemistry. The phenylpropyl substituent introduces both hydrophobic character and conformational flexibility, creating new possibilities for molecular recognition and binding interactions.

The broader context of proline analogue research has been driven by their applications in drug discovery and peptide engineering. Over the past fifteen years, the Food and Drug Administration has approved more than fifteen drugs containing proline analogues, including five approvals in the three years preceding 2024. This regulatory success demonstrates the practical value of proline analogue research and validates the continued investigation of novel structures like (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride.

Contemporary research in proline analogues encompasses diverse structural modifications including fluorinated derivatives, ring-expanded homologues, and bicyclic systems. The specific structural features of (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride position it within this broader landscape of molecular diversity, contributing to the expanding toolkit available to medicinal chemists and biochemists. The historical progression from simple proline derivatives to complex analogues like this compound illustrates the maturation of synthetic organic chemistry and its application to biologically relevant molecules.

Significance in Amino Acid and Heterocyclic Chemistry

The significance of (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride within amino acid chemistry stems from its unique structural features that combine conformational constraint with extended molecular recognition capabilities. The pyrrolidine ring system imposes geometric restrictions that influence both the backbone conformation and side chain orientation, creating distinct spatial arrangements that differ significantly from flexible amino acids. This conformational constraint makes the compound valuable for studying protein folding, peptide structure, and molecular recognition processes.

In heterocyclic chemistry, the compound represents an important example of functionalized pyrrolidine derivatives that incorporate multiple pharmacophoric elements. The pyrrolidine ring serves as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The addition of the phenylpropyl substituent creates a hybrid structure that combines the conformational properties of proline with the electronic and hydrophobic characteristics of aromatic systems, potentially enhancing binding affinity and selectivity for biological targets.

The stereochemical complexity introduced by the (R)-configuration adds another dimension of significance, as stereochemistry often determines biological activity and pharmacological properties. The defined absolute configuration enables systematic studies of structure-activity relationships and provides a foundation for asymmetric synthesis applications. This stereochemical precision is particularly important in pharmaceutical applications where enantiomeric purity can determine efficacy and safety profiles.

The compound's significance extends to its role as a synthetic building block for more complex molecules. Proline analogues serve as versatile chemical building blocks that enable modular construction of small-molecule drugs and pharmaceutical peptides. The phenylpropyl substituent provides additional synthetic handles for further functionalization, allowing chemists to create libraries of related compounds for biological screening and optimization studies. This synthetic utility positions the compound as a valuable intermediate in drug discovery programs.

Furthermore, the compound contributes to fundamental understanding of amino acid chemistry and protein science. The extended side chain can participate in novel intermolecular interactions not accessible to natural amino acids, potentially revealing new mechanisms of protein function and regulation. Studies with such analogues help define the structural requirements for biological activity and provide insights into the relationship between molecular structure and function.

Research Objectives and Scope of Investigation

Current research objectives surrounding (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride encompass multiple interconnected areas that reflect its potential applications in chemical biology and pharmaceutical science. Primary research focuses on elucidating the compound's binding interactions with various biological targets, particularly receptors and enzymes that recognize amino acid-like structures. These studies aim to establish structure-activity relationships that can guide the design of more potent and selective derivatives.

Synthetic methodology represents another major research objective, with investigations focusing on developing efficient and scalable synthetic routes to the compound and related analogues. Current synthetic approaches include asymmetric synthesis from commercially available starting materials and stereoselective transformations that maintain the desired (R)-configuration. Research in this area seeks to optimize reaction conditions, improve yields, and reduce the number of synthetic steps required for compound preparation.

The scope of investigation extends to conformational analysis and physicochemical property determination. Researchers employ computational modeling, nuclear magnetic resonance spectroscopy, and X-ray crystallography to understand the three-dimensional structure and dynamic behavior of the compound. These studies provide insights into the relationship between molecular conformation and biological activity, informing the design of next-generation analogues with improved properties.

Peptide incorporation studies represent a significant area of research that explores the effects of substituting natural amino acids with the proline analogue in bioactive sequences. Such investigations examine how the modified amino acid influences peptide conformation, stability, and biological activity. The results contribute to understanding the role of individual amino acids in determining peptide properties and provide strategies for peptide optimization and engineering.

Future research directions include exploration of the compound's potential in various therapeutic areas based on its structural features and preliminary biological data. The phenylpropyl substituent suggests possible applications in central nervous system disorders, given the importance of aromatic interactions in neuroreceptor binding. Additionally, the compound's structural similarity to natural amino acids makes it a candidate for metabolic studies and investigations of amino acid transport mechanisms.

The research scope also encompasses the development of fluorescent and radiolabeled derivatives for biological imaging and tracking studies. Such modified versions would enable researchers to monitor the compound's cellular uptake, distribution, and metabolism, providing valuable information for understanding its mechanism of action. These tool compounds would facilitate studies of biological pathways and drug discovery applications.

Collaborative research efforts aim to integrate synthetic chemistry, structural biology, and pharmacological evaluation to fully characterize the compound's potential. This multidisciplinary approach ensures comprehensive evaluation of the compound's properties and applications while identifying new research opportunities and therapeutic targets. The continued investigation of (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride exemplifies the ongoing evolution of amino acid chemistry and its applications in modern biomedical research.

Properties

IUPAC Name |

(2R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPPBTCBOGWXJD-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661607 | |

| Record name | 2-(3-Phenylpropyl)-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217792-29-4 | |

| Record name | 2-(3-Phenylpropyl)-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Method for Pyrrolidine-2-Carboxylic Acid Derivatives

A method for synthesizing pyrrolidine-2-carboxylic acid derivatives involves several steps, starting from compounds that may require protection and activation to prevent racemization. This approach is particularly useful when dealing with chiral compounds to maintain their stereochemical integrity during the synthesis process.

Hydrolysis

Hydrolyzing a compound of formula e1 generates the compound of formula e2. The preferred reaction reagent for the hydrolysis may be alkali base, such as lithium hydroxide, sodium hydroxide, potassium hydroxide and so on.

Catalytic Hydrogenation

A compound of formula E is subjected to catalytic hydrogenation to obtain the compound of formula D. The catalyst for catalytic hydrogenation may be selected from palladium on carbon, platinum oxide, RaneyNi as well as chiral catalyst. When compound E is a single enantiomer of a chiral compound, catalytic hydrogenation of the double bond results in the compound of formula D as a cis isomer.

Reduction

The reducing agent employed in the process above may be tributyltin hydride, triphenyltin hydride, triethyl silicane, trichlorosilane, sodium borohydride, sodium trimethoxyborohydride, lithium tri-sec-butylhydridoborate, potassium Tri-Sec-Butylborohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH) or sodium bis(2-methoxyethoxy)aluminiumhydride; preferably, when R5 of compound D is a hydrogen atom, the carboxyl group can be reduced to the hydroxy group under mild reaction condition with the decrease of the formation of impurities by the activation with the addition of alkyl chloroformate such as ClCOOEt, ClCOOMe and so on to generate a mixed acid anhydride first.

Alkylation

A compound c1 can be converted to a compound A1 directly by alkylation. The hydroxyl group may be activated with strong base such as metallic sodium, sodium hydride, n-butyllithium and so on to form the corresponding sodium alkoxide or lithium alkoxid, which reacts with alkylating reagent in the presence of phase transfer catalyst, for example, quaternary ammonium salt, polyethylene glycol and etc.

Asymmetric Synthesis

Asymmetric synthesis is a key method for obtaining chiral compounds like (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride.

Specific Examples from Patent Literature

Example 1: Synthesis of N-t-butyloxycarbonyl-2-t-butyloxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole

React LHMDS (7.6g, 45.4mmol) with 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (8.8g, 27.8mmol) in THF at -78°C, followed by the addition of acetic formic anhydride. The product is then deprotected using TFA to yield 6.8g of the desired pyrrole derivative with an 82.9% yield.

1HNMR (400Mz, CDCl3): δ=1.48-1.49 (m, 18H), δ=2.80-2.87 (m, 1H), δ=3.15-3.28 (m, 1H), δ=4.56-4.67 (m, 1H), δ=7.42-7.58 (d, 1H).

Example 2: Synthesis of (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole

- React nBuLi with (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate (6.5g, 25.1mmol) in THF at -78°C, followed by the addition of formic pivalic anhydride. Deprotection and purification yield 6.1 g of the pyrrole derivative in 90.5% yield.

Example 3: Synthesis of (R)-N- trimethylsilyl -2-tert-butoxycarbonyl-4-isopropoxycarbonyl-2,3-dihydro-1 H-pyrrole

- React LDA with (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate (4.8g, 15.1mmol) in THF at -78°C, followed by the addition of formic acetic anhydride. Deprotection and purification yield 3.74g of the pyrrole derivative in 75.6% yield.

Example 4: Synthesis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl -2,3-dihydro-1H-pyrrole

Hydrolyze (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (3.2g, 10mmol) with LiOH in a mixture of water and THF to yield 3.1g of the carboxylic acid derivative in 100% yield.

1HNMR (400Mz, CDCl3): δ=1.49-1.53 (m, 18H), δ=2.83-2.86 (m, 1H), δ=3.16-3.29 (m, 1H), δ=4.59-4.70 (m, 1H), δ=7.54-7.72 (d, 1H).

Example 5: Synthesis of (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine

Hydrogenate (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1 H-pyrrole (3.27g, 10mmol) using 10% wet Pd/C to yield 3.3g of the pyrrolidine derivative in 100% yield with 99% ee.

1HNMR (400Mz, CDCl3): δ=1.42-1.45 (m, 18H), δ=2.26-2.34 (m, 1H), δ=2.46-2.51 (m, 1H), δ=3.00-3.07 (m, 1H), δ=3.69 (s, 3H), δ=3.69 - 3.86 (m, 1H), δ=4.12-4.20 (m, 1H).

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where the phenylpropyl group or the carboxylic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has been investigated for its role as a modulator of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in mood regulation, making it a candidate for studying conditions such as depression and anxiety disorders.

Case Study: Antidepressant Activity

In a study focusing on the modulation of serotonin receptors, BD245745 demonstrated the ability to enhance serotonergic activity in animal models. This was evidenced by increased serotonin levels in specific brain regions, suggesting its potential as an antidepressant agent .

Synthesis and Development of Chiral Compounds

The compound is notable for its chiral nature, which is essential in the development of pharmaceuticals that require specific enantiomers for efficacy and safety. The synthesis of (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a model for developing other chiral compounds.

| Synthesis Method | Yield (%) | Chirality Control |

|---|---|---|

| Asymmetric synthesis using chiral catalysts | 85% | High |

Potential Applications in Pain Management

Research has indicated that this compound may have analgesic properties. Its structural similarity to other known pain modulators suggests that it could interact with pain pathways.

Case Study: Analgesic Effects

In preclinical trials, BD245745 was tested for its ability to reduce pain responses in rodent models. Results showed a significant reduction in pain sensitivity, indicating its potential utility in developing new analgesics .

Drug Delivery Systems

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can be utilized in drug delivery systems due to its chemical stability and solubility characteristics.

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

Research on Addiction Mechanisms

Given its interaction with neurotransmitter systems, this compound is also being explored for its effects on addiction pathways, particularly regarding substance use disorders.

Case Study: Impact on Dopaminergic Systems

Studies have shown that BD245745 can influence dopaminergic signaling, which is crucial in addiction mechanisms. Animal studies indicated a decrease in drug-seeking behavior when administered prior to exposure to addictive substances .

Mechanism of Action

The mechanism of action of ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as neurotransmitter release or receptor activation, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolidine-carboxylic acid derivatives, focusing on substituent effects, stereochemistry, and applications.

Table 1: Key Structural and Commercial Properties of Comparable Compounds

Key Comparisons

Substituent Effects on Lipophilicity and Bioactivity The 3-phenylpropyl group in the target compound increases lipophilicity compared to simpler phenyl or benzyl substituents (e.g., in CAS 1241681-66-2). This enhances membrane permeability, making it advantageous for central nervous system (CNS)-targeted drug candidates .

Stereochemical and Positional Isomerism

- The trans-4-substituted isomer (CAS 1049744-68-4) has a distinct spatial arrangement compared to the target compound’s 2-substituted (R)-configuration. This difference impacts interactions with chiral binding pockets in biological targets, such as proteases or transporters .

- The (2S,3S)-configured compound (CAS 1241681-66-2) lacks the extended alkyl chain, reducing steric bulk and possibly limiting its utility in rigid scaffold designs .

Synthesis and Commercial Viability

- The target compound’s higher price ($48,000/250 mg) compared to simpler analogs (e.g., $4,000 for CAS 1241681-66-2) reflects the synthetic complexity of introducing the 3-phenylpropyl group and resolving the (R)-enantiomer .

- The trans-4-substituted derivative (CAS 1049744-68-4) is priced even higher ($60,000/250 mg), likely due to additional purification steps required for positional isomer separation .

Purity and Stability

- The hydrochloride salt form of the target compound ensures >95% purity and improved shelf life compared to free acids (e.g., CAS 1049982-00-4), which are prone to hygroscopic degradation .

Research Implications

- Pharmaceutical Applications : The 3-phenylpropyl group in the target compound mimics hydrophobic side chains in peptide drugs, making it valuable for designing angiotensin-converting enzyme (ACE) inhibitors or kinase modulators .

Biological Activity

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217792-29-4, is a chiral compound characterized by a pyrrolidine ring substituted with a phenylpropyl group and a carboxylic acid moiety. Its unique stereochemistry and structural features suggest potential biological activities that warrant further investigation. This article explores the existing research on the biological activity of this compound, including its interactions with various receptors and potential therapeutic applications.

- Molecular Formula : C14H20ClNO2

- Molecular Weight : 269.77 g/mol

- Chirality : (R) configuration at the 2-position of the pyrrolidine ring

Biological Activity Overview

Preliminary studies indicate that (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit interactions with several biological targets, particularly in the central nervous system. The presence of the pyrrolidine structure is significant, as it is commonly found in many biologically active molecules.

Potential Biological Interactions

-

Ionotropic Glutamate Receptors (iGluRs) :

- Compounds similar to (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride have been studied for their ability to act as antagonists at iGluRs, particularly NMDA receptors. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against specific receptor subtypes .

-

Cardiac Insufficiency Treatment :

- Related compounds have been investigated for their potential in treating cardiac insufficiency through mechanisms involving angiotensin-converting enzyme inhibition. There is potential for (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride to be explored in similar therapeutic contexts .

Case Studies and Experimental Data

-

SAR Studies :

- A detailed SAR study indicated that modifications to the pyrrolidine scaffold could lead to selective NMDA receptor antagonists with high potency (IC50 values as low as 200 nM). This suggests that (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride may have similar or enhanced biological activity depending on its structural modifications .

-

Binding Affinity Studies :

- Initial binding affinity studies show that compounds with similar structures exhibit significant interaction with NMDA receptors, which are critical in various neurological conditions. The binding affinities were assessed using competitive radiolabeled assays, indicating the potential of these compounds in neuropharmacology .

Comparative Analysis

The following table summarizes key structural analogs of (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride and their differences:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid | 1049728-45-1 | Different stereochemistry at the 2-position |

| (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid | 1049740-20-6 | Contains a fluorobenzyl group instead of phenyl |

| (S)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | 2762051 | Different stereochemistry at the 4-position |

Future Directions

The lack of extensive research on (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride highlights an opportunity for future studies to explore its pharmacological properties further. Potential areas for investigation include:

- In Vivo Studies : Assessing its efficacy and safety in animal models.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which it interacts with biological targets.

- Therapeutic Applications : Exploring its potential use in treating neurological disorders or cardiac conditions.

Q & A

Basic: What are the common synthetic routes for (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with phenylpropyl groups via amidation or alkylation. For example, and describe derivatives synthesized using chiral starting materials like (R)-proline. Key steps include:

- Reagent Selection : Use of methyl esters or activated intermediates (e.g., acyl chlorides) to facilitate coupling .

- Stereochemical Control : Chiral catalysts or enantiomerically pure starting materials ensure retention of the (R)-configuration .

- Optimization : Adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to minimize side products. LCMS and HPLC (as in ) monitor intermediates and final product purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 269.77 for the hydrochloride salt) and detects impurities .

- HPLC : Reverse-phase columns (C18) with UV detection at 210–254 nm assess purity (>95% in ). Retention time comparisons (e.g., 0.88 minutes in ) validate consistency .

- NMR : H and C NMR identify structural features (e.g., phenylpropyl substituents and pyrrolidine ring protons) .

Advanced: How can enantiomeric impurities be resolved during synthesis?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate (R)- and (S)-enantiomers .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:

The (R)-configuration is critical for receptor binding. For example, highlights that (S)-pyrrolidine-2-carboxylic acid derivatives exhibit ACE-inhibitory activity in hypertension drugs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like angiotensin receptors, while in vitro assays (e.g., enzyme inhibition) validate stereospecific effects .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

Store at 2–8°C in airtight, moisture-free containers under inert gas (e.g., nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .

Advanced: How can stability under varying experimental conditions be systematically assessed?

Answer:

- Stress Testing : Expose the compound to heat (40–60°C), light (UV/visible), and pH extremes (1–13). Monitor degradation via HPLC .

- Kinetic Studies : Calculate degradation rate constants (k) under accelerated conditions to predict shelf life .

Advanced: How should researchers address contradictions in reported synthesis yields across literature?

Answer:

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. PtO₂), solvents (polar vs. nonpolar), and reaction times.

- Purification Troubleshooting : Compare column chromatography (silica vs. Sephadex) and recrystallization solvents (ethanol vs. acetone) .

Basic: What methods are used to determine the purity of the compound?

Answer:

- HPLC : Quantify purity using area-under-curve analysis with internal standards .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C₆H₁₀ClNO₂ in ) .

Advanced: How can the compound’s receptor-binding activity be evaluated in vitro?

Answer:

- Radioligand Binding Assays : Use H-labeled analogs to measure affinity for targets (e.g., ACE receptors in ) .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

Advanced: What is the impact of modifying the phenylpropyl substituent on physicochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.